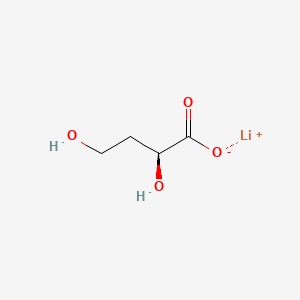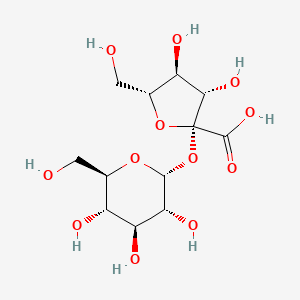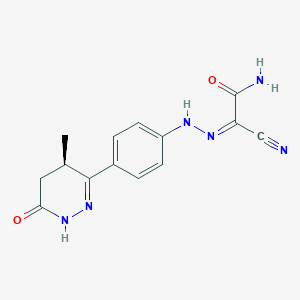
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a lithium salt derivative of (S)-2,4-Dihydroxybutanoic Acid, which is known for its role in biochemical processes and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of (S)-2,4-Dihydroxybutanoic Acid with a lithium-containing reagent. One common method is to dissolve (S)-2,4-Dihydroxybutanoic Acid in an appropriate solvent, such as water or an alcohol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving precise control of temperature, pH, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in treating certain metabolic disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic processes. The lithium ion component can also play a role in modulating neurotransmitter activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,4-Dihydroxybutanoic Acid Lithium Salt: The enantiomer of the compound, which may have different biological activities.
2,4-Dihydroxybutanoic Acid Sodium Salt: A similar compound with sodium instead of lithium, which can have different chemical and biological properties.
2,4-Dihydroxybutanoic Acid Potassium Salt: Another similar compound with potassium, used in different applications.
Uniqueness
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific stereochemistry and the presence of the lithium ion. This combination can result in distinct chemical reactivity and biological activity compared to its analogs with different metal ions or stereochemistry.
Eigenschaften
Molekularformel |
C4H7LiO4 |
|---|---|
Molekulargewicht |
126.1 g/mol |
IUPAC-Name |
lithium;(2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
InChI-Schlüssel |
PJHHPJLVTCAOHC-DFWYDOINSA-M |
Isomerische SMILES |
[Li+].C(CO)[C@@H](C(=O)[O-])O |
Kanonische SMILES |
[Li+].C(CO)C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)


![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)

![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)



![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)

